molecular formula C14H11NO5 B8814734 2-(4-(4-Nitrophenoxy)phenyl)acetic acid CAS No. 63349-39-3

2-(4-(4-Nitrophenoxy)phenyl)acetic acid

Cat. No. B8814734
CAS RN: 63349-39-3
M. Wt: 273.24 g/mol
InChI Key: YVCJAQWGFOCPOS-UHFFFAOYSA-N
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Patent
US04125729

Procedure details

A mixture of 38 g of p-hydroxyphenylacetic acid, 39.4 g of 4-nitrochlorobenzene and 69 g of anhydrous potassium carbonate in 275 ml of N,N-dimethylacetamide is heated to 155°-160° C over 2 hours, and maintained at that temperature, under Argon atmosphere for 4 hours with vigorous stirring. On cooling, an orange solid separated. A 1000 g solution of 5% NaHCO3 is added, resulting in a red brown solution. The solution is extracted with 4 × 100 ml of ether. The aqueous layer is acidified by the dropwise addition of 150 ml of concentrated HCl. A light yellow solid precipitates and is filtered and washed with 1500 ml of H2O to give the product, mp 132°-136° C. A sample is recrystallized from 19:1 methanol-water, to give the product, mp 135°-137° C.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
39.4 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
275 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[N+:12]([C:15]1[CH:20]=[CH:19][C:18](Cl)=[CH:17][CH:16]=1)([O-:14])=[O:13].C(=O)([O-])[O-].[K+].[K+]>CN(C)C(=O)C>[N+:12]([C:15]1[CH:20]=[CH:19][C:18]([O:1][C:2]2[CH:3]=[CH:4][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:6][CH:7]=2)=[CH:17][CH:16]=1)([O-:14])=[O:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CC(=O)O
Name
Quantity
39.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)Cl
Name
Quantity
69 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
275 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated to 155°-160° C over 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature, under Argon atmosphere for 4 hours with vigorous stirring
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
an orange solid separated
ADDITION
Type
ADDITION
Details
A 1000 g solution of 5% NaHCO3 is added
CUSTOM
Type
CUSTOM
Details
resulting in a red brown solution
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted with 4 × 100 ml of ether
ADDITION
Type
ADDITION
Details
The aqueous layer is acidified by the dropwise addition of 150 ml of concentrated HCl
CUSTOM
Type
CUSTOM
Details
A light yellow solid precipitates
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with 1500 ml of H2O
CUSTOM
Type
CUSTOM
Details
to give the product, mp 132°-136° C
CUSTOM
Type
CUSTOM
Details
A sample is recrystallized from 19:1 methanol-water
CUSTOM
Type
CUSTOM
Details
to give the product, mp 135°-137° C.

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(OC2=CC=C(C=C2)CC(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.